![molecular formula C18H12ClF3N2O3 B2384503 2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide CAS No. 330158-58-2](/img/structure/B2384503.png)
2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the imino group, and the carboxamide group would all contribute to the overall structure. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions. The imino group could potentially engage in reactions with nucleophiles, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c1-26-14-4-2-3-9-7-11(16(23)25)17(27-15(9)14)24-13-8-10(18(20,21)22)5-6-12(13)19/h2-8H,1H3,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMOZDWMMRYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-8-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


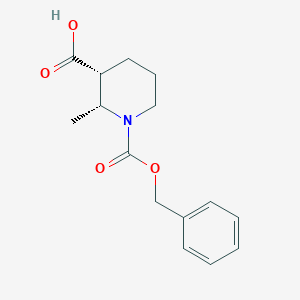
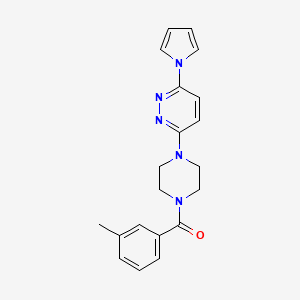
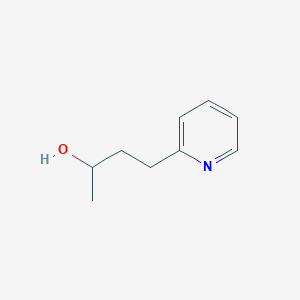
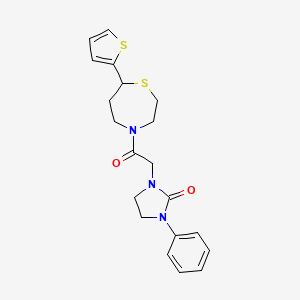
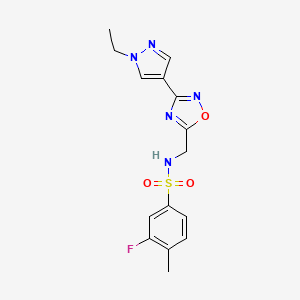
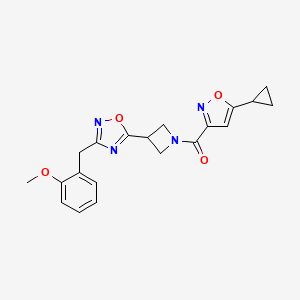
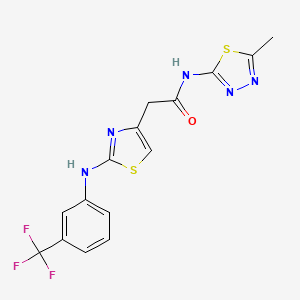
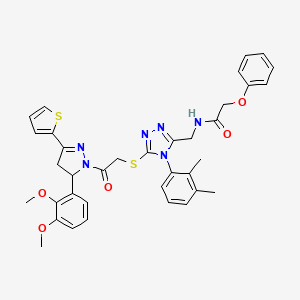
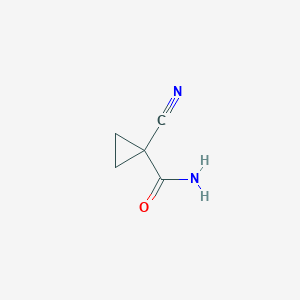
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)